molecular formula C11H12ClN3O B8314321 3-(2-Imidazolin-2-yl)methyl-1,2-benzisoxazole hydrochloride CAS No. 57324-83-1

3-(2-Imidazolin-2-yl)methyl-1,2-benzisoxazole hydrochloride

Cat. No.: B8314321
CAS No.: 57324-83-1
M. Wt: 237.68 g/mol
InChI Key: KTFYDVLMHVFXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Imidazolin-2-yl)methyl-1,2-benzisoxazole hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

57324-83-1

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C11H11N3O.ClH/c1-2-4-10-8(3-1)9(14-15-10)7-11-12-5-6-13-11;/h1-4H,5-7H2,(H,12,13);1H

InChI Key

KTFYDVLMHVFXNP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=NOC3=CC=CC=C32.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In ethanol (10 ml) was dissolved ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride (2.0 g) and thereto was added ethylenediamine (0.6 g) under ice-cooling and the mixture was allowed to stand at 5°C overnight. To the mixture was added ethanolic hydrochloric acid and the precipitated crystallines were separated by filtration and recrystallized from ethanol to give the desired compound (1.85 g). m.p. 223° to 228°C.
Quantity
0.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
ethyl 1,2-benzisoxazole-3-acetimidate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,2-benzisoxazole-3-acetonitrile (1.6 g), ethylenediamine (0.7 g) and carbon disulfide (0.2 ml) was heated at 130° to 150°C for 0.5 hour and then allowed to stand at room temperature overnight. to the reaction mixture was added chloroform and the insoluble substance was filtered off. The filtrate was subjected to silica gel column chromatography and eluted with 10 to 20 % methanol-chloroform. The eluates were collected and treated with ethanolic hydrochloric acid to give the hydrochloride. The product was treated with charcoal and then recrystallized from ethanol to give the desired compound (0.4 g). m.p. 223° to 228°C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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